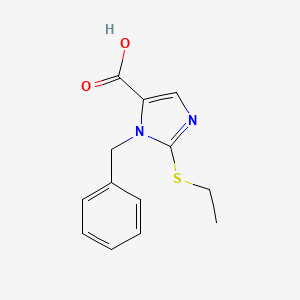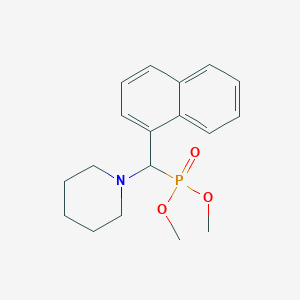
Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester is a chemical compound with the molecular formula C18H24NO3P It is known for its unique structure, which includes a naphthalene ring, a piperidine ring, and a phosphonic acid ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester typically involves the reaction of 1-naphthalenyl-1-piperidinylmethanol with dimethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, such as reactors and distillation columns, is crucial to ensure efficient synthesis and purification. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, diethyl ester
- Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dipropyl ester
- Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester stands out due to its specific ester group, which influences its reactivity and interactions. The dimethyl ester group provides unique properties compared to other similar compounds with different ester groups, making it valuable in specific applications.
Eigenschaften
CAS-Nummer |
650634-06-3 |
|---|---|
Molekularformel |
C18H24NO3P |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
1-[dimethoxyphosphoryl(naphthalen-1-yl)methyl]piperidine |
InChI |
InChI=1S/C18H24NO3P/c1-21-23(20,22-2)18(19-13-6-3-7-14-19)17-12-8-10-15-9-4-5-11-16(15)17/h4-5,8-12,18H,3,6-7,13-14H2,1-2H3 |
InChI-Schlüssel |
KRTJPTQAAOLFDM-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(C1=CC=CC2=CC=CC=C21)N3CCCCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)

![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
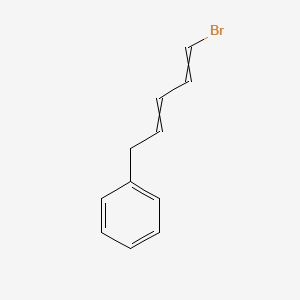
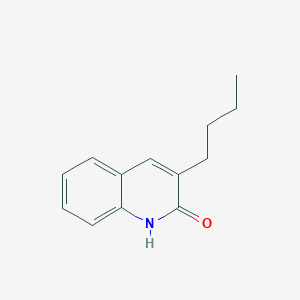
![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)
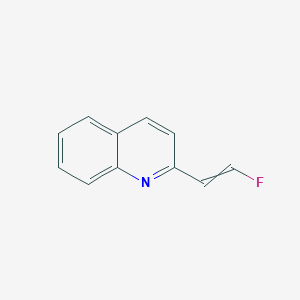
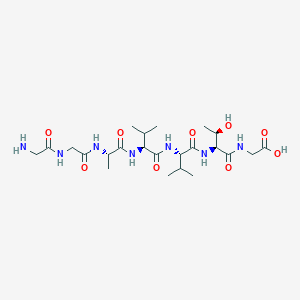
![4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15167220.png)
![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)

